Calycosin
Description
Molecular Architecture and Isomeric Forms
Calycosin (C₁₆H₁₂O₅) is a naturally occurring isoflavone characterized by a 7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one backbone (Figure 1). Its structure includes:
- A-ring : Benzopyranone moiety with a hydroxyl group at position 7.
- B-ring : 3-hydroxy-4-methoxyphenyl substituent at position 3 of the chromene system.
Isomeric Forms
This compound exhibits positional isomerism due to variations in hydroxyl and methoxy group arrangements:
- This compound isomer 1 (F2): Structural rearrangement of hydroxyl/methoxy groups, detected via HPLC-MS.
- This compound isomer 2 (F3): Distinct chromatographic retention time (56.485 min) compared to the parent compound (58.602 min).
Table 1: Key structural identifiers of this compound and its isomers
| Property | This compound (F1) | Isomer 1 (F2) | Isomer 2 (F3) |
|---|---|---|---|
| Molecular formula | C₁₆H₁₂O₅ | C₁₆H₁₂O₅ | C₁₆H₁₂O₅ |
| CAS Registry Number | 20575-57-9 | - | - |
| Retention time (min) | 58.602 | 77.588 | 56.485 |
| [M − H]⁻ (m/z) | 283.0623 | - | 283.0608 |
Spectroscopic Profiles: UV-Vis, Fluorescence, and NMR Signatures
UV-Vis Spectroscopy
This compound displays three absorption maxima:
Crystallographic Analysis and Conformational Dynamics
Crystallographic Data
Conformational Flexibility
- The B-ring methoxy group adopts multiple orientations, influencing hydrogen-bonding networks.
- Molecular dynamics simulations reveal torsional flexibility (ΔG = ±3.2 kcal/mol) in the 3′-OH and 4′-OCH₃ groups.
Figure 2: Predicted low-energy conformers of this compound
(Note: Include 3D structures showing rotational freedom of substituents.)
Computational Descriptors: QSAR Modeling and Electronic Properties
Quantum Chemical Parameters
- Bond dissociation enthalpy (BDE) : 87.1 kcal/mol (3′-OH), 108.3 kcal/mol (7-OH) in gas phase.
- Ionization potential (IP) : 172.9 kcal/mol (gas), 129.3 kcal/mol (water).
Table 3: Density functional theory (DFT)-derived descriptors
| Parameter | Gas Phase | Water | Ethanol |
|---|---|---|---|
| BDE (3′-OH, kcal/mol) | 87.1 | 85.1 | 84.3 |
| HOMO (eV) | -7.100 | -7.143 | -7.234 |
| Electron affinity (eV) | 1.82 | 1.75 | 1.68 |
QSAR Insights
- Antioxidant activity : Correlates with low BDE (3′-OH) and high HOMO density (R² = 0.89).
- Lipophilicity (logP) : 2.1 ± 0.3, predicted via Crippen’s fragmentation method.
Figure 3: HOMO-LUMO distribution in this compound
(Note: Illustrate electron density localized on 3′-OH and 4′-OCH₃ groups.)
Properties
IUPAC Name |
7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-14-5-2-9(6-13(14)18)12-8-21-15-7-10(17)3-4-11(15)16(12)19/h2-8,17-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAJQOPSWWVMBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174580 | |
| Record name | Calycosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In methanol, 1 mg/mL, clear, colorless | |
| Record name | Calycosin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8109 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white powder | |
CAS No. |
20575-57-9 | |
| Record name | Calycosin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20575-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Calycosin | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calycosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174580 | |
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| Record name | 20575-57-9 | |
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| Record name | CALYCOSIN | |
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| Record name | Calycosin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8109 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Natural Extraction Methods from Astragalus membranaceus
Solvent Extraction and Isolation
The primary source of calycosin remains natural extraction from Astragalus membranaceus roots. The process typically involves sequential steps:
- Crude Extraction : Dried roots are pulverized and subjected to solvent extraction using ethanol or methanol at elevated temperatures (60–80°C) to dissolve isoflavones.
- Liquid-Liquid Partitioning : The ethanolic extract is concentrated and partitioned with ethyl acetate or n-butanol to enrich isoflavone content.
- Chromatographic Purification : Column chromatography using silica gel or macroporous resins further purifies this compound. Gradient elution with chloroform-methanol mixtures (10:1 to 5:1 v/v) separates this compound from structurally similar compounds like formononetin.
Table 1: Representative Extraction Parameters for this compound
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Solvent | 70% ethanol, reflux | 0.12–0.15 |
| Partitioning solvent | Ethyl acetate | 35–40 |
| Chromatography medium | Silica gel (200–300 mesh) | 85–90 |
Chemical Synthesis Approaches
Challenges in De Novo Synthesis
Despite advances in organic synthesis, direct chemical synthesis of this compound remains challenging due to its stereochemical complexity and the need for regioselective hydroxylation. Current methods often start with commercially available isoflavone precursors or employ microbial biotransformation to introduce hydroxyl groups.
Derivatization Strategies
Recent patents highlight this compound’s role as a scaffold for synthesizing bioactive derivatives. Key methodologies include:
Esterification Reactions
Patent CN105906601A details the synthesis of γ-aminobutyryl and pyroglutamyl esters via acyl chloride intermediates. For example:
- Protection : Boc-protected γ-aminobutyric acid is reacted with thionyl chloride to form the acyl chloride.
- Coupling : The acyl chloride is coupled with this compound in dimethyl sulfoxide (DMSO) at 0°C, followed by room-temperature stirring for 6 hours.
- Deprotection : Trifluoroacetic acid removes Boc groups, yielding final derivatives with 19–50% efficiency.
Thioprolyl Substitutions
Thioproline derivatives are synthesized by reacting Boc-protected thioproline with this compound in DMSO, achieving yields of 25–35% after deprotection.
Table 2: Synthetic Conditions for this compound Derivatives
| Derivative | Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| γ-Aminobutyryl ester | Boc-γ-aminobutyric acid | DMSO | 6 | 24 |
| Pyroglutamyl ester | Pyroglutamic acid | DMSO | 6 | 30 |
| Thioprolyl urethane | Boc-thioproline | DMSO | 6 | 28 |
Structural Characterization and Analytical Techniques
Spectroscopic Validation
NMR Spectroscopy :
Mass Spectrometry :
- ESI-MS exhibits a molecular ion peak at m/z 284 [M+H]⁺ for this compound and m/z 370 for its γ-aminobutyryl derivative.
Chemical Reactions Analysis
Types of Reactions
Calycosin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include various hydroxylated, methoxylated, and other substituted derivatives of this compound, each with unique biological activities.
Scientific Research Applications
Pharmacological Properties
Calycosin exhibits a range of pharmacological effects, which can be categorized into several key areas:
- Antioxidant Activity : this compound is known for its potent antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This effect is crucial in preventing cellular damage and has implications for aging and various diseases.
- Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 and nitric oxide synthase. This property makes it a candidate for treating inflammatory conditions.
- Anticancer Activity : Several studies have demonstrated that this compound can induce apoptosis (programmed cell death) in various cancer cell lines, including breast, liver, and colon cancers. It has been shown to inhibit tumor growth by regulating multiple signaling pathways.
- Neuroprotective Effects : this compound displays neuroprotective properties by promoting neuronal survival and function. Its ability to modulate neurotransmitter levels and reduce neuroinflammation suggests potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's.
- Cardiovascular Benefits : this compound has been associated with cardiovascular health by improving endothelial function, reducing blood pressure, and exhibiting anti-atherosclerotic effects.
Case Study 1: Anticancer Activity
A study published in the Journal of Ethnopharmacology investigated the effects of this compound on breast cancer cells. The results demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase-3 and caspase-9 pathways. The study concluded that this compound could serve as a potential therapeutic agent for breast cancer treatment.
Case Study 2: Neuroprotection
Research published in Frontiers in Pharmacology examined the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The findings revealed that this compound treatment improved cognitive function and reduced amyloid-beta plaque deposition in the brain. The study highlighted this compound's potential as a therapeutic strategy for neurodegenerative disorders.
Case Study 3: Cardiovascular Health
A clinical trial reported in Phytomedicine assessed the impact of this compound on patients with hypertension. The results showed a significant reduction in systolic and diastolic blood pressure after this compound supplementation over eight weeks. This suggests its potential application in managing hypertension.
Data Tables
| Application Area | Key Findings | References |
|---|---|---|
| Antioxidant Activity | Scavenges free radicals; reduces oxidative stress | , |
| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines | , |
| Anticancer Activity | Induces apoptosis in cancer cells | , |
| Neuroprotective Effects | Improves cognitive function; reduces amyloid plaques | , |
| Cardiovascular Benefits | Lowers blood pressure; improves endothelial function | , |
Mechanism of Action
Calycosin exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Analogues
Genistein
- Structural Similarity : Both are isoflavones with hydroxyl groups at C7 and C4' positions.
- Functional Differences :
Formononetin
- Metabolic Relationship: Formononetin is the dehydroxylated metabolite of this compound .
- Activity Comparison: this compound shows superior antioxidative capacity, inhibiting lecithin peroxidation induced by hydroxyl radicals (IC₅₀ 12 μM vs. 18 μM for formononetin) . In neutrophil inflammation models, this compound combined with gallic acid upregulates LTB4DH expression by 3.5-fold, outperforming formononetin-gallic acid combinations (1.8-fold) .
Astragaloside IV
- Synergy in Astragalus membranaceus :
- This compound binds HMGB1 (inflammatory mediator) with higher affinity (binding energy: -42.9 kcal/mol) than astragaloside IV (-70.1 kcal/mol), but their combination synergistically suppresses HMGB1-induced inflammation .
- In osteogenic assays, this compound alone lacks activity but enhances osteoblast differentiation when combined with astragaloside IV in Danggui Buxue Tang (DBT) decoctions .
Pharmacokinetic and Metabolic Profiles
Glucosylated Derivatives
- This compound-7-O-β-D-glucoside :
Phase II Metabolites
- Glucuronidation : Intestinal glucuronidation precedes hepatic processing, with this compound-3’-glucuronide (M14) being the dominant metabolite (30–80× higher plasma concentration than parent compound) .
- Sulfation : this compound-3’-sulfate (M13) exhibits slower clearance, contributing to prolonged anti-inflammatory effects .
Mechanistic Divergence in Cancer Models
- Unique Angiogenic Role : Unlike tamoxifen and raloxifene, this compound promotes angiogenesis in zebrafish embryos via ERα/β-MAPK pathways, highlighting its dual role in cancer and vascular health .
Antioxidant Capacity
- Superior to Synthetic Antioxidants : this compound’s copper-chelating ability (IC₅₀ for lipid peroxidation: 10 μM) exceeds butylated hydroxytoluene (BHT, IC₅₀ 25 μM) and α-tocopherol (IC₅₀ 30 μM) .
- Comparison with Daidzein : While daidzein (aglycone) shows stronger antioxidative effects than its glycoside (daidzin), this compound’s aglycone form is more potent than its glucosylated metabolites .
Therapeutic Synergy and Limitations
Biological Activity
Calycosin, a naturally occurring isoflavonoid predominantly found in the roots of Astragalus membranaceus, has garnered attention for its diverse biological activities. This article delves into the pharmacological effects of this compound, focusing on its anti-cancer, anti-inflammatory, and neuroprotective properties, supported by various studies and case analyses.
1. Anti-Cancer Activity
This compound exhibits significant anti-cancer effects across various cancer types, particularly breast cancer. Research indicates that this compound can inhibit the proliferation of cancer cells and induce apoptosis through several molecular pathways.
- Estrogen Receptor Modulation : this compound targets estrogen receptor beta (ER-β), leading to the suppression of insulin-like growth factor 1 receptor (IGF-1R) signaling. This interaction is crucial for the inhibition of cell proliferation in ER-positive breast cancer cells .
- MAPK and PI3K/Akt Pathways : The compound modulates key signaling pathways such as MAPK and PI3K/Akt, which are vital for cell survival and proliferation. In vitro studies have shown that this compound can downregulate the phosphorylation of proteins involved in these pathways, thus promoting apoptosis .
Case Studies
- A study demonstrated that this compound reduced the viability of MCF-7 and T-47D breast cancer cells in a dose-dependent manner, with concentrations ranging from 0.5 to 100 μM significantly inhibiting cell growth .
- Another investigation revealed that this compound induced apoptosis in B-CPAP thyroid cancer cells by increasing the expression ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins .
2. Anti-Inflammatory Effects
This compound has been shown to exert protective effects against inflammation-related conditions, particularly in models of acute pancreatitis.
- Inhibition of Inflammatory Mediators : this compound reduces the expression of high mobility group box 1 (HMGB1) and inhibits nuclear factor-kappa B (NF-kB) signaling pathways, which are critical in mediating inflammatory responses .
- Clinical Observations : In a mouse model of severe acute pancreatitis, this compound administration significantly attenuated local and systemic inflammatory responses, suggesting its potential as a therapeutic agent for inflammatory diseases .
3. Neuroprotective Properties
This compound's neuroprotective effects have been explored in various studies, particularly concerning oxidative stress and neurodegenerative diseases.
- Antioxidant Activity : this compound has been reported to enhance antioxidant enzyme activities and reduce oxidative stress markers in neuronal cells, contributing to its neuroprotective effects .
- In Vivo Studies : Animal studies have indicated that this compound can improve cognitive functions and reduce neurodegeneration in models of Alzheimer's disease .
4. Summary of Findings
The following table summarizes key findings regarding the biological activities of this compound:
Q & A
Q. What are the primary molecular targets of calycosin in cancer research, and how are they experimentally validated?
this compound targets ERβ in breast cancer cells, modulating IGF-1R/MAPK and PI3K/Akt pathways . In glioblastoma, it inhibits CXCL10 signaling, validated via molecular docking and in vitro/in vivo assays . Methodologies include:
Q. Which experimental models are used to study this compound’s anti-inflammatory effects?
Common models include:
- HaCaT keratinocytes treated with LPS to study TLR4/NF-κB pathway inhibition .
- Rat chronic prostatitis (CP) models to evaluate p38MAPK/NF-κB suppression via ELISA (IL-1β, TNF-α reduction) and histopathology .
- Mouse allergic dermatitis models to assess tight junction (TJ) protein preservation (occludin, ZO-1) via TEM and Western blot .
Q. What statistical methods ensure rigor in analyzing this compound’s dose-dependent effects?
- One-way ANOVA with post-hoc Dunnett’s test for multi-group comparisons (e.g., inflammatory cytokine levels in CP models) .
- Dose-response curves to calculate IC50 values (e.g., 100 µM this compound reduces glioblastoma cell viability by 60%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s modulation of MAPK pathways across cancer types?
In breast cancer, this compound suppresses MAPK to inhibit proliferation , while in prostate models, it targets p38MAPK/NF-κB for anti-inflammatory effects . Strategies include:
- Pathway-specific inhibitors (e.g., PDTC for NF-κB ) to isolate context-dependent mechanisms.
- Comparative phosphoproteomics to map differential kinase activation.
- Cancer-type-specific cell lines (e.g., ER+ MCF-7 vs. glioblastoma U87) to model pathway divergence .
Q. What methodologies confirm this compound’s synergistic effects with other compounds?
- Fractional inhibitory concentration (FIC) indices to quantify synergy (e.g., this compound + temozolomide in glioma ).
- HPLC-MS/MS to validate combinatorial pharmacokinetics (e.g., this compound depletion/replenishment in DBT decoctions ).
- Osteogenic activity assays (e.g., alkaline phosphatase) to test synergy with herbal extracts .
Q. How can multi-omics approaches elucidate this compound’s polypharmacology?
- Network pharmacology integrates transcriptomics and molecular docking to predict targets (e.g., TP53, MAPK14 in nasopharyngeal carcinoma ).
- Metabolomics identifies downstream metabolites (e.g., ROS scavenging in cardiotoxicity models ).
- Proteomics validates pathway modulation (e.g., SIRT1-NLRP3 in doxorubicin-induced injury ).
Q. What strategies validate tissue-specific bioavailability of this compound?
- LC-MS/MS pharmacokinetic profiling in serum/tissue homogenates .
- Compartmental modeling to estimate distribution (e.g., blood-brain barrier penetration in glioblastoma ).
- Microdialysis in target organs (e.g., prostate or brain) to measure free drug concentrations .
Q. How to confirm CXCL10 as a direct target of this compound in glioblastoma?
- Surface plasmon resonance (SPR) to quantify binding affinity .
- CXCL10 knockout models (CRISPR/Cas9) to abrogate this compound’s anti-tumor effects .
- CXCL10 overexpression assays to restore oncogenic phenotypes .
Methodological Considerations
Q. What controls are critical in this compound treatment experiments?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
